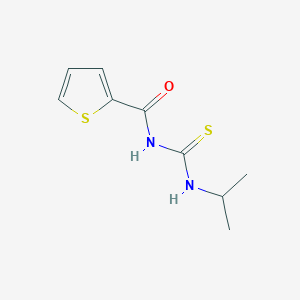

N-(丙-2-基氨基硫羰基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is a nitrogen-based chemical compound that is a member of the thiophene family. It is a derivative of thiophene-2-carboxamide . This compound has been studied for its potential biological and medicinal activities .

Synthesis Analysis

The synthesis of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” involves the use of acyl chlorides and heterocyclic amine derivatives . These compounds are further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes . All metal(II) complexes were found to be air and moisture stable .

Molecular Structure Analysis

The molecular formula of “N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is C9H12N2OS2. The molecular weight is 228.3g/mol. The structure of this compound and its Cu(II) complex were characterized by the single-crystal X-ray diffraction method .

科学研究应用

抗菌应用

噻吩衍生物因其抗菌特性而受到研究。例如,使用噻吩甲酰胺化合物的金属基药物已显示出对多种微生物的有效性。 这表明 N-(丙-2-基氨基硫羰基)噻吩-2-甲酰胺 可能应用于开发新的抗菌剂 .

抗炎应用

噻吩骨架已知存在于非甾体抗炎药 (NSAID) 中。 鉴于结构相似性,我们感兴趣的化合物也可能表现出抗炎特性,这可以用于药物应用 .

麻醉应用

噻吩衍生物已在欧洲用作电压门控钠通道阻滞剂和牙科麻醉剂。 这表明 N-(丙-2-基氨基硫羰基)噻吩-2-甲酰胺 在麻醉剂配方中具有潜在的应用,特别是在牙科医学领域 .

抗氧化应用

对噻吩甲酰胺衍生物的研究表明抗氧化活性增强。 这表明 N-(丙-2-基氨基硫羰基)噻吩-2-甲酰胺 可以作为各种治疗或化妆品产品中的抗氧化剂 .

作用机制

Target of Action

The primary targets of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide are transition metal ions, specifically Co (II), Ni (II), and Mn (II) complexes . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide interacts with its targets through coordination complexes . The compound forms hexacoordinate complexes with Co (II), Ni (II), and Mn (II) ions . Hydrogen-bonding involving the –NH2 group is also a significant factor in these interactions .

Biochemical Pathways

Coordination of metal ions by biologically active substances can result in enhanced activity . This suggests that the compound may influence pathways involving these metal ions.

Result of Action

A derivative of thiophene-2-carboxamide has been shown to have increased antimicrobial activity when coordinated to cu (ii), ni (ii), co (ii), and zn (ii) . This suggests that N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide may also have antimicrobial effects.

生化分析

Biochemical Properties

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory activities against enzymes such as urease and butyrylcholinesterase (BChE) . The nature of these interactions involves the formation of hydrogen bonds and other non-covalent interactions between the compound and the active sites of the enzymes .

Cellular Effects

The effects of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide on cellular processes are diverse. It has been reported to influence cell function by modulating the activity of key enzymes. For example, it can enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .

Molecular Mechanism

The molecular mechanism of action of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with various biomolecules. For instance, it has been shown to interact with the SERCA-phospholamban complex, enhancing SERCA2a-mediated Ca2+ transport . This interaction leads to an increase in the endoplasmic reticulum Ca2+ load, thereby influencing intracellular Ca2+ dynamics .

Temporal Effects in Laboratory Settings

It has been reported that this compound can enhance the activity of the SERCA2a Ca2±ATPase, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to increase the action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .

Metabolic Pathways

Given its known interactions with enzymes such as urease and BChE, it is likely that it may be involved in pathways related to these enzymes .

Transport and Distribution

Its ability to enhance SERCA2a-mediated Ca2+ transport suggests that it may be transported into the endoplasmic reticulum .

Subcellular Localization

Given its interaction with the SERCA2a Ca2±ATPase, which is localized in the endoplasmic reticulum membrane, it is likely that this compound may also be localized in the endoplasmic reticulum .

属性

IUPAC Name |

N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJKTLHMYOXZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

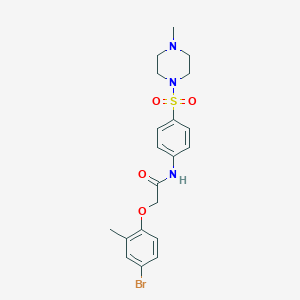

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)

![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)

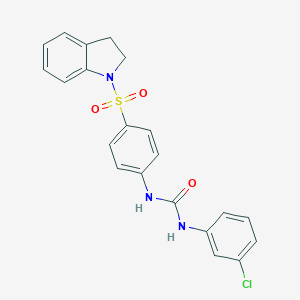

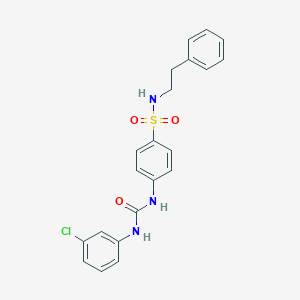

![1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B468473.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)

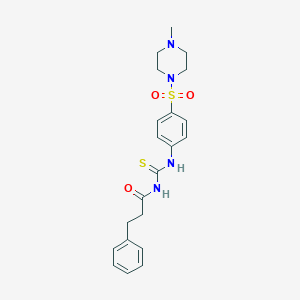

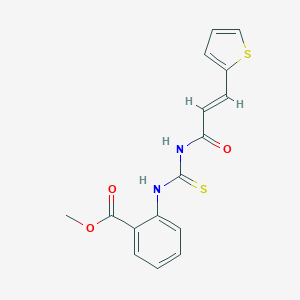

![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)

![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)

![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)

![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)